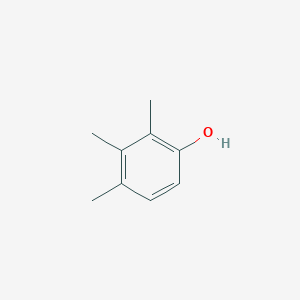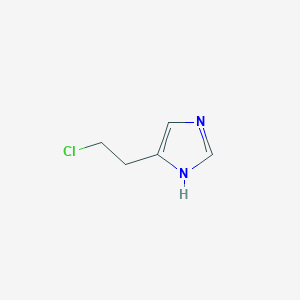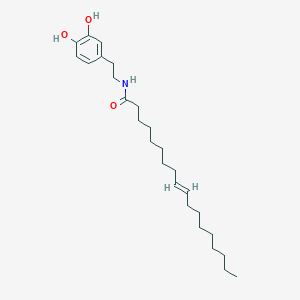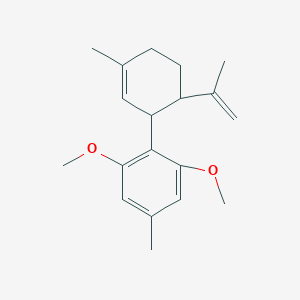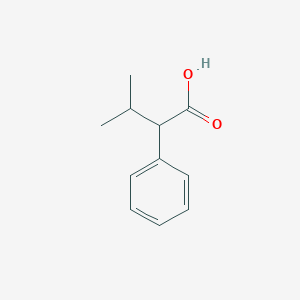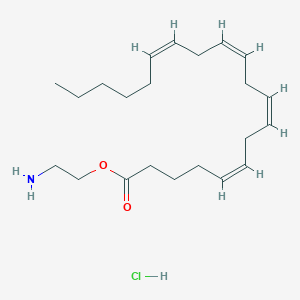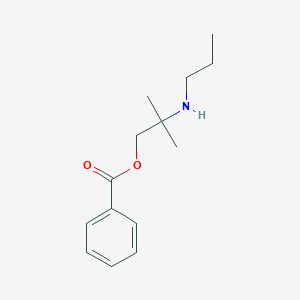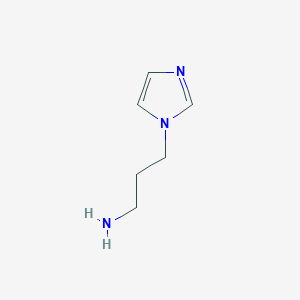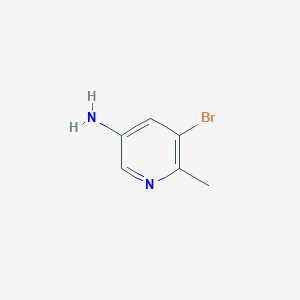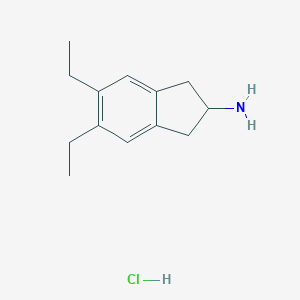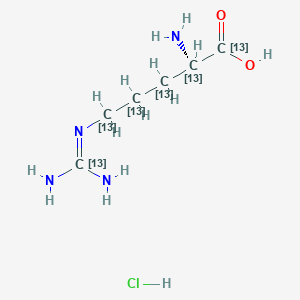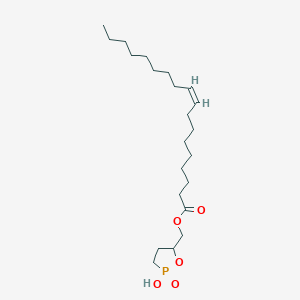
Acide phosphatidique 3-carbacyclique oléoyle
Vue d'ensemble
Description
Oleoyl 3-carbacyclic Phosphatidic Acid is a fatty acid ester.
Applications De Recherche Scientifique
Inhibition de l'autotaxine
Autotaxine : est une enzyme qui joue un rôle significatif dans la survie, la croissance, la migration, l'invasion et la métastase des cellules cancéreuses. L'acide phosphatidique 3-carbacyclique oléoyle a été identifié comme un inhibiteur puissant de l'autotaxine . En inhibant cette enzyme, le composé peut potentiellement interférer avec les voies qui conduisent à la progression du cancer, offrant une voie prometteuse pour la recherche thérapeutique contre le cancer.
Antagoniste des récepteurs LPA1 et LPA3
Les récepteurs de l'acide lysophosphatidique (LPA), tels que LPA1 et LPA3, sont impliqués dans divers processus biologiques, notamment la prolifération et la survie cellulaires. L'this compound agit comme un antagoniste de ces récepteurs, ce qui pourrait être bénéfique pour l'étude des maladies où la signalisation du LPA est dysrégulée .
Migration et métastase des cellules cancéreuses
Ce composé a montré son efficacité dans l'inhibition de la migration transcellulaire des cellules cancéreuses. Il peut réduire considérablement le mouvement des cellules MM1 à travers des monocouches de cellules mésotheliales en réponse à des stimuli tels que le sérum de fœtus bovin ou le LPA, sans affecter la prolifération cellulaire . Cette propriété est essentielle pour comprendre et potentiellement contrôler la propagation des cellules cancéreuses.
Induction de l'apoptose
L'this compound a été observé pour induire l'apoptose, ou mort cellulaire programmée, dans diverses lignées cellulaires, notamment les cellules d'ovaire de hamster chinois et les cellules cancéreuses humaines . Cette application est particulièrement pertinente dans le développement de stratégies anticancéreuses, car elle pourrait conduire à l'élimination des cellules cancéreuses.
Recherche en biochimie lipidique
Le composé est un analogue cyclique du LPA, ce qui en fait un outil précieux dans la recherche en biochimie lipidique. Il aide à comprendre les rôles des lipides dans les systèmes biologiques et les maladies, ainsi que leur potentiel dans le développement pharmaceutique .
Métabolisme des glycérophospholipides
L'this compound peut être utilisé pour étudier le métabolisme des glycérophospholipides. Sa structure permet aux chercheurs d'explorer les voies de synthèse et de dégradation des glycérophospholipides, qui sont des composants essentiels des membranes cellulaires .
Mécanisme D'action
Target of Action
The primary targets of Oleoyl 3-carbacyclic Phosphatidic Acid are autotaxin and LPA receptors . Autotaxin plays a vital role in various cancer cell behaviors including survival, growth, migration, invasion, and metastasis . LPA receptors are involved in numerous physiological and pathological processes .
Mode of Action
Oleoyl 3-carbacyclic Phosphatidic Acid acts as an inhibitor of autotaxin and an antagonist of LPA receptors . It hinders the conversion of cyclic phosphatidic acids (cPAs) into lysophosphatidic acid (LPA), thereby blocking the actions of these targets .
Biochemical Pathways
The compound affects the lysophosphatidic acid (LPA) pathway . By inhibiting autotaxin and antagonizing LPA receptors, it disrupts the normal functioning of this pathway, leading to downstream effects such as reduced cancer cell survival, growth, migration, invasion, and metastasis .
Result of Action
At a concentration of 25 μM, Oleoyl 3-carbacyclic Phosphatidic Acid blocks MM1 cells’ transcellular migration through mesothelial cell monolayers induced by fetal bovine serum (by 90.1%) or LPA (by 99.9%), without impeding cell proliferation . Additionally, in the 0.1-1.0 μM range, it notably suppresses autotaxin .
Analyse Biochimique
Biochemical Properties
Oleoyl 3-carbacyclic Phosphatidic Acid is primarily used as a reagent in the field of biochemical research, often used in the study of phospholipases and cell signal transduction . It interacts with various enzymes and proteins, including autotaxin, which it inhibits .
Cellular Effects
Oleoyl 3-carbacyclic Phosphatidic Acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and cellular metabolism . It inhibits the transcellular migration of MM1 cells .
Molecular Mechanism
At the molecular level, Oleoyl 3-carbacyclic Phosphatidic Acid exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits autotaxin, an enzyme that is important in cancer cell survival, growth, migration, invasion, and metastasis .
Temporal Effects in Laboratory Settings
The effects of Oleoyl 3-carbacyclic Phosphatidic Acid change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Oleoyl 3-carbacyclic Phosphatidic Acid vary with different dosages in animal models. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
Oleoyl 3-carbacyclic Phosphatidic Acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Oleoyl 3-carbacyclic Phosphatidic Acid is transported and distributed within cells and tissues . Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-20-21-18-19-28(24,25)27-21/h9-10,21H,2-8,11-20H2,1H3,(H,24,25)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSTZKWSILWQEC-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


